3-(1-methyl-1H-imidazol-5-yl)-2-oxopropanoic acid
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Overview
Description
3-(1-methyl-1H-imidazol-5-yl)-2-oxopropanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glyoxal with ammonia to form the imidazole ring, followed by subsequent reactions to introduce the oxopropanoic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-imidazol-5-yl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The imidazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(1-methyl-1H-imidazol-5-yl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-imidazol-5-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to the inhibition or activation of certain biochemical pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-1H-imidazol-5-yl)propanoic acid: This compound is similar but lacks the oxo group on the propanoic acid moiety.
1-methylimidazole: A simpler compound with just the imidazole ring and a methyl group.
Uniqueness
3-(1-methyl-1H-imidazol-5-yl)-2-oxopropanoic acid is unique due to the presence of both the imidazole ring and the oxopropanoic acid group.
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
3-(3-methylimidazol-4-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C7H8N2O3/c1-9-4-8-3-5(9)2-6(10)7(11)12/h3-4H,2H2,1H3,(H,11,12) |
InChI Key |
OTZXAZFDTGITAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1CC(=O)C(=O)O |
Origin of Product |
United States |
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